molecular formula C14H17N5O2 B2409753 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189434-85-1

8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2409753
CAS No.: 2189434-85-1
M. Wt: 287.323
InChI Key: XKVHWSSBUBQZRR-UHFFFAOYSA-N
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Description

8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
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Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9-6-13(16-21-9)14(20)19-10-2-3-11(19)8-12(7-10)18-5-4-15-17-18/h4-6,10-12H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVHWSSBUBQZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that integrates multiple functional groups, including oxazole and triazole rings, within a bicyclic structure. This unique configuration suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, with a molecular weight of approximately 246.27 g/mol. Its structural features include:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Triazole Ring : A five-membered ring with three nitrogen atoms, known for its biological activity.
  • Bicyclic Octane Structure : Provides rigidity and spatial orientation that can influence biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing five-membered heterocycles like oxazole and triazole are critical in the design of antibacterial agents. The physicochemical properties imparted by these heterocycles can significantly influence the spectrum of activity and potency of the drugs .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialExhibits activity against drug-resistant strains
AnticancerPotential to inhibit cancer cell proliferation
Opioid Receptor ModulationActs as a mu-opioid receptor antagonist

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Interaction with Enzymes : The oxazole and triazole rings can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The bicyclic structure may enhance binding affinity to specific receptors, such as mu-opioid receptors, leading to modulation of pain pathways without central side effects .
  • Anticancer Mechanism : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Study on Antibacterial Efficacy

A study conducted on a series of oxazole and triazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the triazole moiety in enhancing antibacterial activity through better membrane penetration.

Anticancer Screening

In another investigation, a library screening identified this compound as a potential anticancer agent against various tumor cell lines. The results indicated that it could inhibit cell growth effectively at micromolar concentrations, suggesting further development as a therapeutic candidate.

Scientific Research Applications

Monoamine Reuptake Inhibition

The primary application of this compound lies in its potential as a monoamine reuptake inhibitor . Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial in the treatment of mood disorders like depression and anxiety, where neurotransmitter levels are often dysregulated.

Case Study: Treatment of Depression
A study highlighted in patent literature discusses the effectiveness of 8-azabicyclo[3.2.1]octane derivatives in treating depression by modulating monoamine neurotransmission. The compound's ability to inhibit reuptake can lead to increased availability of these neurotransmitters in the synaptic cleft, thereby improving mood and reducing symptoms associated with depressive disorders .

Other Therapeutic Uses

Beyond depression, these compounds have shown promise in treating various conditions:

  • Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms apply as with depression; enhancing monoamine signaling can improve attention and reduce hyperactive behaviors.
  • Anxiety Disorders : By stabilizing neurotransmitter levels, these compounds may alleviate anxiety symptoms.
  • Pain Management : Some studies suggest that monoamine reuptake inhibitors can also modulate pain pathways, providing analgesic effects without the side effects commonly associated with opioids .

Synthesis Techniques

Research has focused on enantioselective synthesis methods to produce this compound efficiently while ensuring high yields and purity. Techniques such as asymmetric synthesis from achiral precursors have been explored extensively, allowing for the generation of stereochemically pure compounds that are crucial for biological activity .

Current Research Trends

Recent studies have emphasized the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Understanding how it interacts with various receptors can lead to optimized formulations for specific therapeutic applications.

Potential for Novel Drug Development

Given the promising results from initial studies, there is significant potential for developing new medications based on this compound framework. The ability to modify substituents on the azabicyclo structure allows for a tailored approach in drug design aimed at enhancing efficacy while minimizing side effects.

Q & A

Basic: What are the key considerations for synthesizing 8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?

Answer:
Synthesis involves multi-step routes starting with the azabicyclo[3.2.1]octane core. Critical steps include:

  • Functionalization of the bicyclic scaffold : Introduce the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Oxazole-carbonyl coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution to attach the 5-methyloxazole group. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve yield .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is essential due to polar by-products .

Basic: How is the compound structurally characterized to confirm regiochemistry and purity?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify regiochemistry of the triazole and oxazole rings (e.g., δ\delta 8.1–8.3 ppm for triazole protons) .
  • X-ray crystallography : Resolves stereochemistry of the bicyclic core and substituent orientations .
  • HRMS : Validates molecular formula (e.g., expected [M+H]+^+ for C16_{16}H19_{19}N5_5O2_2) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during triazole formation to control stereochemistry .
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IA) for enantiomer separation. Mobile phases: hexane/isopropanol (90:10) .
  • Circular dichroism (CD) : Monitor enantiomeric excess (ee) post-purification .

Advanced: What methodological approaches are used to design biological activity assays for this compound?

Answer:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR) using fluorescence polarization assays. IC50_{50} values are determined via dose-response curves .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Cell-based models : Use 3D tumor spheroids to assess cytotoxicity (e.g., ATP-lite assays) .

Advanced: How can contradictory bioactivity data across structural analogs be resolved?

Answer:

  • SAR analysis : Systematically vary substituents (e.g., methyl vs. cyclopropyl on oxazole) and correlate with activity trends .
  • Molecular docking : Use Schrödinger Suite to simulate binding poses with target proteins (e.g., triazole interactions with ATP-binding pockets) .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .

Advanced: What strategies are employed to assess metabolic stability and PK/PD properties?

Answer:

  • Liver microsomes : Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • In vivo PK : Administer IV/PO in rodent models. Plasma samples analyzed for AUC, Cmax_{\text{max}}, and clearance .
  • Tissue distribution : Radiolabel the compound (e.g., 14C^{14}\text{C}) and track accumulation in organs .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Answer:

  • QSAR models : Train on logP, PSA, and H-bond donors to predict absorption (e.g., Rule of Five compliance) .
  • MD simulations : Simulate blood-brain barrier penetration (e.g., Desmond software) .
  • CYP450 inhibition profiling : Use ADMET Predictor™ to identify metabolic hotspots (e.g., triazole oxidation sites) .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs of this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with pyrazole or imidazole substitutions instead of triazole .
  • Bioisosteric replacement : Replace the oxazole with thiazole and compare IC50_{50} values .
  • Fragment-based screening : Screen truncated analogs (e.g., azabicyclo core alone) to identify minimal pharmacophores .

Advanced: What formulation strategies improve bioavailability for in vivo studies?

Answer:

  • Solid dispersions : Use hydroxypropyl methylcellulose (HPMC) to enhance solubility .
  • Nanoemulsions : Prepare with Labrafil® and Tween-80 for IV delivery; monitor particle size via DLS .
  • Prodrug approaches : Synthesize phosphate esters of the oxazole group to improve oral absorption .

Advanced: How is the synthetic route scaled while maintaining yield and purity?

Answer:

  • Flow chemistry : Implement continuous flow reactors for CuAAC steps to reduce reaction time and by-products .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via JMP® software .
  • PAT tools : Use in-line FTIR to monitor reaction progress and ensure >95% purity .

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